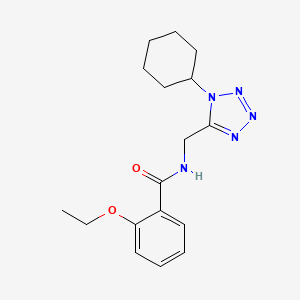

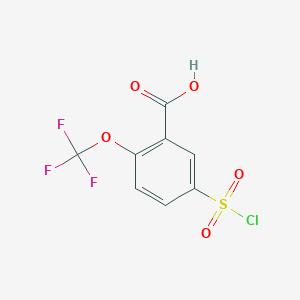

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions . For instance, the synthesis of 1,5-disubstituted tetrazoles involves an aldehyde, different amines, isocyanides, and Trimethylsilylazide (TMSN3) as an azide source . This process is performed in water as a solvent using tetradecyltrimethylammonium bromide (TTAB) as a catalyst .Applications De Recherche Scientifique

Medicinal Chemistry: Anti-inflammatory Agents

The compound N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide has been explored for its potential as an anti-inflammatory agent. Due to the structural similarity of the tetrazole ring to carboxylic acid, it can serve as a bioisostere, potentially offering improved pharmacokinetic properties such as increased metabolic stability and enhanced lipophilicity . This could lead to better drug absorption and efficacy in treating inflammatory conditions.

Antiviral Research: HIV Inhibition

In antiviral research, particularly for HIV, tetrazole derivatives like this compound are of interest. They may inhibit the virus by mimicking the transition state of enzyme-substrate complexes, thereby interfering with viral replication processes . The exploration of such compounds could contribute to the development of new classes of antiretroviral drugs.

Antibacterial Applications

The structural features of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide make it a candidate for antibacterial drug development. Its ability to act as a bioisostere for amides allows it to integrate into peptide chains, potentially disrupting bacterial cell wall synthesis or protein function .

Antiulcer Medications

Tetrazole derivatives are investigated for their use in antiulcer medications. Their bioisosteric properties and the presence of a tetrazole ring might help in reducing gastric acid secretion or protecting the gastric mucosa, thus providing therapeutic benefits for ulcer treatment .

Anxiolytic Effects

Research into anxiolytic effects of tetrazole compounds includes the study of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide . Its potential to interact with GABA receptors or other neurological pathways could lead to the development of new treatments for anxiety disorders .

Anti-tubercular Properties

The compound’s potential application in treating tuberculosis is based on its ability to interfere with mycobacterial cell processes. By mimicking essential cellular components, it could inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for the disease .

Pharmacokinetics: Drug Absorption and Metabolism

In the field of pharmacokinetics, the compound’s enhanced lipophilicity and metabolic stability are advantageous. These properties can lead to better drug absorption, distribution, and a longer half-life, making it a valuable candidate for drug formulation studies .

High-Energy Materials: Propellants and Explosives

Outside of medical applications, tetrazole derivatives are known for their high nitrogen content, which makes them candidates for high-energy materialsN-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide could be explored for use in propellants and explosives due to its potential energy-releasing capabilities upon decomposition .

Propriétés

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-2-24-15-11-7-6-10-14(15)17(23)18-12-16-19-20-21-22(16)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMZKODHLBJJBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2=NN=NN2C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2867850.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2867851.png)

![N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2867855.png)

![N-(3,4-dimethoxyphenyl)-2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/no-structure.png)

![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine;hydrochloride](/img/structure/B2867859.png)

![N-[(furan-2-yl)methyl]-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2867860.png)

![4-(6,11-Dioxo-6a,10a-dihydro-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile](/img/structure/B2867863.png)

![8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2867866.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride](/img/structure/B2867867.png)

![3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2867870.png)